![molecular formula C16H18N2OS B2745164 (Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 868674-48-0](/img/structure/B2745164.png)
(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide, also known as MPT0B392, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anticancer activity and has been investigated for its mechanism of action and potential use in cancer treatment.
科学的研究の応用
Antifungal Applications in Agriculture
The compound has been explored for its potential as an antifungal agent in agriculture. Research indicates that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi . This is particularly important for controlling plant pathogens that can cause substantial yield losses and produce mycotoxins harmful to human and animal health. The compound’s derivatives have shown promise in outperforming commercially available fungicides like chlorothalonil and hymexazol, with lower cytotoxicity to cells, suggesting a safer alternative for agricultural use .
Potential as Botanical Fungicides
Continuing from its antifungal properties, the compound’s derivatives are being considered for development as botanical fungicides . These could offer an environmentally friendly option in the fight against crop diseases. The research supports the theoretical basis for the application of these derivatives as botanical fungicides, which could lead to more sustainable agricultural practices .
Synthesis of Novel Derivatives
The compound serves as a base for the synthesis of novel derivatives with potential applications in various fields. The design and synthesis of these derivatives involve spectroscopic analysis and in vitro testing to evaluate their efficacy . This process not only helps in discovering new applications but also in understanding the structure-activity relationships that govern the compound’s properties.
Low-Toxicity Agricultural Agents
The low cytotoxicity of the compound’s derivatives makes them suitable candidates for use as agricultural agents . This aspect is crucial for maintaining ecological balance and reducing the negative impact on non-target organisms in the environment .
Research on Molecular Frameworks
The compound’s structure is being studied to develop new molecular frameworks. These frameworks could lead to the discovery of novel compounds with unique properties and applications, extending beyond antifungal agents to other areas of chemical research .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of the compound is essential for optimizing its applications. SAR studies help in identifying which modifications in the compound’s structure can enhance or reduce its activity, leading to more targeted and effective applications .
Exploration of Green Pesticides
The compound’s derivatives are part of ongoing research to explore green pesticides . These are pesticides that are designed to be safe for the environment, with minimal impact on non-target species and reduced risk of pollution .
Development of Environment-Friendly Fungicides
Finally, the compound is at the forefront of developing environment-friendly fungicides. The goal is to create fungicides that are not only effective against plant pathogens but also do not contribute to environmental pollution or resistance in microorganisms .
特性
IUPAC Name |
2,2-dimethyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-6-10-18-13-11(2)8-7-9-12(13)20-15(18)17-14(19)16(3,4)5/h1,7-9H,10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSXDLOZDCLFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C(C)(C)C)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2745081.png)
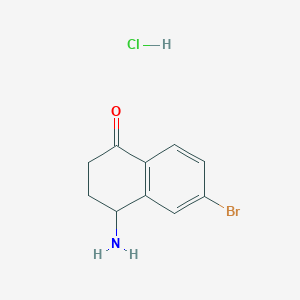

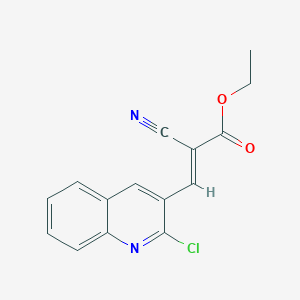
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2745089.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2745091.png)
![N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2745092.png)
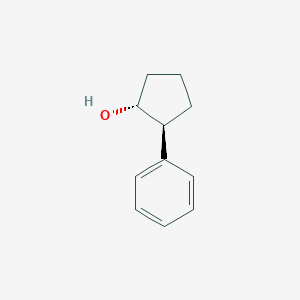

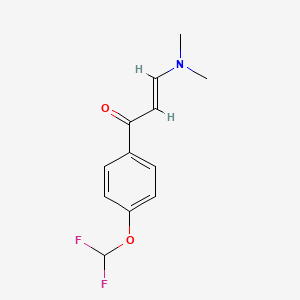
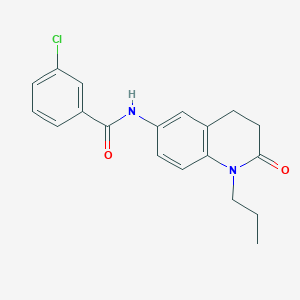
![N-(4-methylbenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2745101.png)
![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2745102.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2745104.png)